

# Application of Ethyl Viologen Diperchlorate in Smart Windows: Application Notes and Protocols

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Ethyl viologen diperchlorate*

Cat. No.: B026832

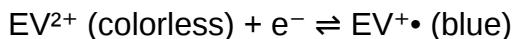
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of **ethyl viologen diperchlorate** in the fabrication and characterization of electrochromic smart windows.

## Introduction

**Ethyl viologen diperchlorate** (EVP) is a well-studied organic electrochromic material valued for its reversible and distinct color change upon the application of an electrical potential.<sup>[1][2]</sup> In its oxidized dication state ( $EV^{2+}$ ), it is colorless, allowing for high transparency in smart windows.<sup>[2]</sup> Upon electrochemical reduction, it forms a stable, intensely colored radical cation ( $EV^{+}\bullet$ ), typically exhibiting a navy blue or violet hue.<sup>[1][2]</sup> This reversible redox switching is the fundamental principle behind its application in electrochromic devices (ECDs), including smart windows, anti-glare mirrors, and low-power displays.<sup>[2]</sup>


Gel-based ECDs incorporating **ethyl viologen diperchlorate** offer advantages such as straightforward device design and cost-effective processing compared to traditional transition metal oxide films.<sup>[1][3]</sup> The performance of these devices, including their switching speed, durability, and optical modulation, can be tailored by adjusting the composition of the electrochromic gel, particularly through the choice of the anodic compound.<sup>[1]</sup>

## Principle of Operation

The electrochromic effect of **ethyl viologen diperchlorate** is based on a reversible single-electron reduction-oxidation (redox) reaction.[1]

- Bleached State (Transparent): In the absence of an applied voltage, the ethyl viologen exists as a dication ( $EV^{2+}$ ), which is colorless.[2]
- Colored State (Opaque): When a negative potential is applied to the working electrode, the  $EV^{2+}$  accepts an electron and is reduced to the radical cation ( $EV^{+•}$ ), resulting in a strong absorption in the visible spectrum and a deep blue coloration.[1][4] This process is reversed by applying a positive potential, which oxidizes the  $EV^{+•}$  back to the colorless  $EV^{2+}$  state.

The overall reversible reaction is as follows:



To facilitate this process and ensure device stability, a redox couple is often employed. A common and effective anodic material used in conjunction with **ethyl viologen diperchlorate** is 1,1'-diethyl ferrocene.[5][6]

## Data Presentation

The performance of **ethyl viologen diperchlorate**-based electrochromic devices is influenced by the choice of the anodic compound. Below is a summary of key performance metrics for devices utilizing two different anodic partners: hydroquinone and ferrocene.[1]

| Performance Metric                 | Ethyl Viologen<br>Diperchlorate with<br>Hydroquinone | Ethyl Viologen<br>Diperchlorate with<br>Ferrocene | Reference |
|------------------------------------|------------------------------------------------------|---------------------------------------------------|-----------|
| Operating Voltage                  | 3 V                                                  | 1.2 V                                             | [1]       |
| Total Cycle Time                   | ~30 seconds                                          | ~2 minutes                                        | [1]       |
| Coloration Time                    | Faster                                               | Slower                                            | [1]       |
| Cycling Stability                  | Fails before 3000<br>cycles                          | Exceeds 10,000<br>cycles                          | [1]       |
| Coloration Efficiency<br>(Visible) | Not specified                                        | 92.82 cm <sup>2</sup> /C                          | [5][7]    |
| Coloration Efficiency<br>(NIR)     | Not specified                                        | 80.38 cm <sup>2</sup> /C                          | [5][7]    |

A study by Rizzuto et al. (2023) on a device using 1,1'-diethyl ferrocene demonstrated significant transmittance modulation across the visible and near-infrared (NIR) spectra at an applied voltage of 3.0 V.[6]

| Wavelength    | Transmittance<br>(OFF State) | Transmittance (ON<br>State at 3.0 V) | Reference |
|---------------|------------------------------|--------------------------------------|-----------|
| 400 nm        | 59.6%                        | 0.48%                                | [6]       |
| 606 nm        | 84.58%                       | 1.01%                                | [6]       |
| 890 nm (NIR)  | 74.3%                        | 23.7%                                | [6]       |
| 1165 nm (NIR) | 83.21%                       | 1.58%                                | [6]       |

## Experimental Protocols

### Preparation of the Electrochromic Gel Electrolyte

This protocol is adapted from Rizzuto et al. (2023) and describes the preparation of an electrochromic gel containing **ethyl viologen diperchlorate** and 1,1'-diethyl ferrocene.[6]

## Materials:

- **Ethyl viologen diperchlorate** (EV(ClO<sub>4</sub>)<sub>2</sub>)
- 1,1'-diethyl ferrocene (DEFc)
- Propylene carbonate (PC), anhydrous
- Bisphenol-A glycerolate (1 glycerol/phenol) diacrylate (BPA)
- 2,2-Dimethoxy-2-phenylacetophenone (Irgacure 651) (photo-initiator)

## Procedure:

- Prepare the Electrochromic Solution (ECsol):
  - In a clean, dry glass vial, dissolve **ethyl viologen diperchlorate** and 1,1'-diethyl ferrocene in propylene carbonate.
  - The weight ratio of EV(ClO<sub>4</sub>)<sub>2</sub> : DEFc : PC should be 1.0 : 0.6 : 14.[6]
  - Stir the mixture until all components are fully dissolved.
- Prepare the Polymeric Component:
  - In a separate vial, add the photo-initiator (Irgacure 651) to the Bisphenol-A glycerolate diacrylate (BPA) at a concentration of 2% w/w of the BPA.
  - Gently heat the mixture to 100 °C on a hot plate to reduce the viscosity of the BPA.
  - Stir until a homogeneous polymeric mixture is obtained.
- Form the Final Electrochromic Gel:
  - Combine the ECsol and the polymeric component in a weight percentage ratio of 60:40 (ECsol:Polymeric).[6]
  - Mix thoroughly to ensure a uniform gel.

## Fabrication of the Electrochromic Device

### Materials:

- Indium Tin Oxide (ITO) coated glass or PET substrates
- The prepared electrochromic gel electrolyte
- Spacers (e.g., 15-20  $\mu\text{m}$  thick polymer film)
- UV curing system

### Procedure:

- Substrate Cleaning: Thoroughly clean the ITO-coated substrates with a sequence of detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrates with a stream of nitrogen.
- Spacer Application: Place spacers on one of the ITO substrates to define the thickness of the electrochromic layer.
- Gel Application: Carefully apply the prepared electrochromic gel onto the ITO substrate with the spacers.
- Device Assembly: Place the second ITO substrate on top of the gel, with the conductive sides facing each other, to form a sandwich structure.
- Curing: Expose the assembled device to UV light to polymerize the gel and seal the device. The curing time will depend on the intensity of the UV source.

## Characterization Protocols

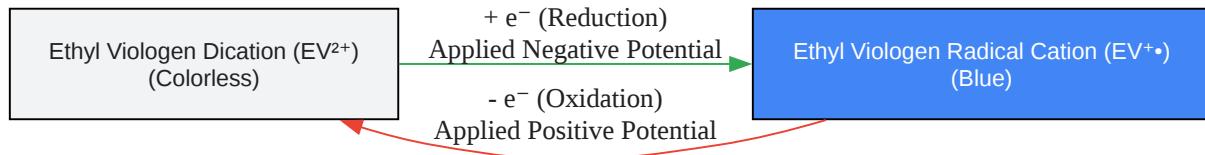
Objective: To study the redox behavior of the electrochromic device.

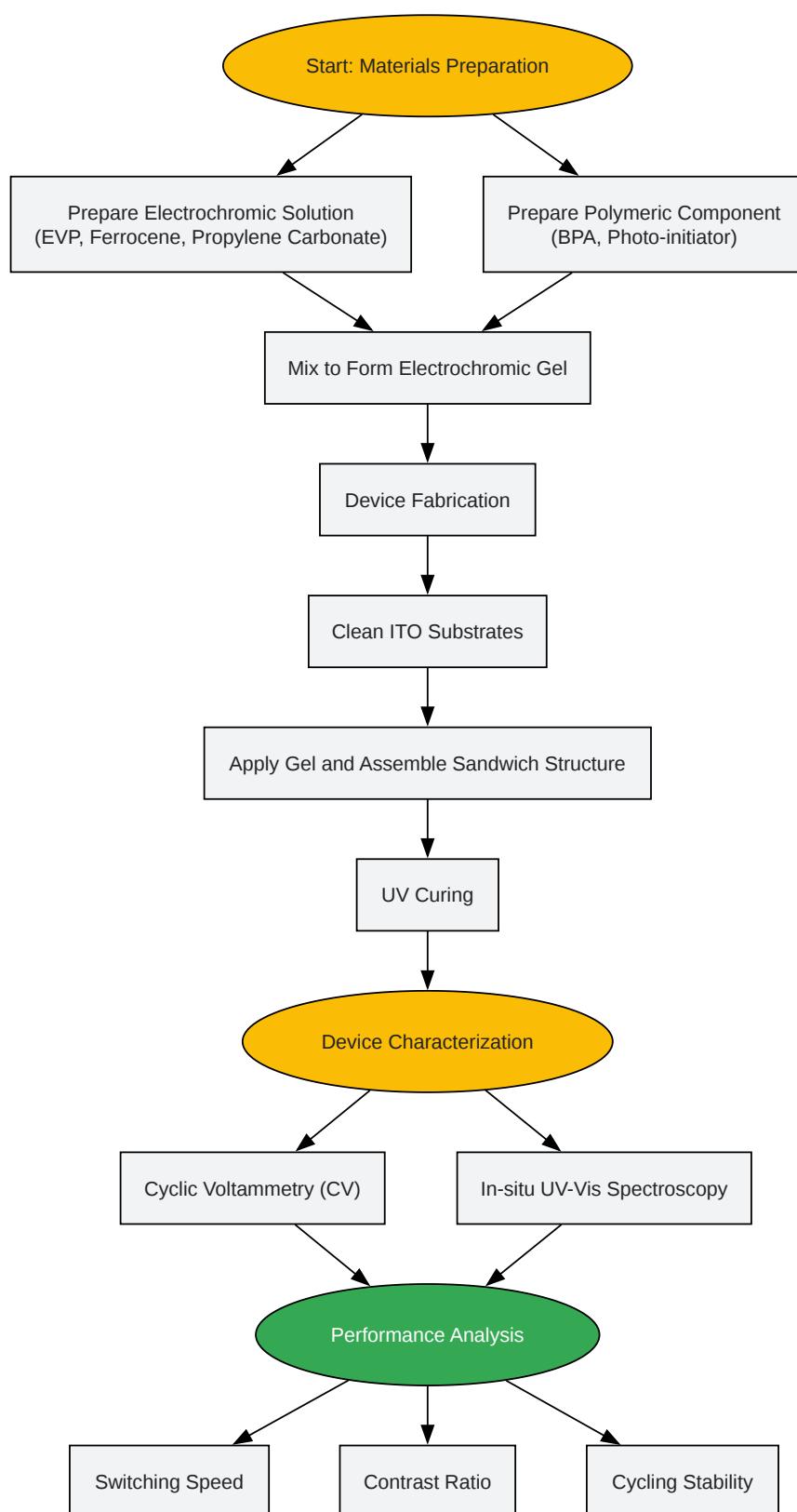
Instrumentation: Potentiostat/Galvanostat

### Procedure:

- Connect the two electrodes of the electrochromic device to the working and counter/reference electrode terminals of the potentiostat.
- Set the potential window. A typical range for ethyl viologen/ferrocene systems is between -1.5 V and +1.5 V.[8]
- Set the scan rate. A common scan rate for these devices is 50 mV/s.[5][8]
- Run the cyclic voltammetry experiment for a desired number of cycles (e.g., 100 cycles) to observe the stability of the redox processes.[5]
- The resulting voltammogram will show the oxidation and reduction peaks corresponding to the electrochemical reactions of the **ethyl viologen diperchlorate** and the anodic species. For the ethyl viologen/diethyl ferrocene system, the redox process is expected to occur at approximately 0.4 V.[5][7]

Objective: To measure the change in optical transmittance of the device in its bleached and colored states.


Instrumentation: UV-Vis Spectrophotometer


Procedure:

- Place the fabricated electrochromic device in the sample holder of the UV-Vis spectrophotometer.
- Connect the device electrodes to a power source capable of applying a controlled DC voltage.
- Bleached State Measurement: With no voltage applied (0 V), record the transmittance spectrum over a wavelength range of at least 300 nm to 800 nm to cover the visible spectrum.[3] Some studies extend this to the near-infrared (NIR) region (up to 1200 nm or higher).
- Colored State Measurement: Apply a specific negative voltage (e.g., -1.5 V, -3.0 V) to the device to induce coloration.[3][6]

- Once the device has reached a stable colored state, record the transmittance spectrum over the same wavelength range.
- The difference in transmittance between the bleached and colored states at specific wavelengths gives the contrast ratio.

## Visualizations



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Development of Electrochromic Devices, Based on Polymeric Gel, for Energy Saving Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. iris.cnr.it [iris.cnr.it]
- 8. The Effects of Polymerization on the Performance of Viologen-Based Electrochromic Devices - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Ethyl Viologen Diperchlorate in Smart Windows: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b026832#application-of-ethyl-viologen-diperchlorate-in-smart-windows>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)